molecular formula C20H21N3O2 B2846804 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide CAS No. 2034592-81-7

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B2846804
CAS No.: 2034592-81-7
M. Wt: 335.407
InChI Key: LFPDROGVMRIRLS-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide (CAS 2034592-81-7) is a synthetic small molecule with a molecular weight of 335.4 g/mol. It features a 1H-indole-3-carboxamide core linked via a methylene bridge to a pyridin-3-yl (nicotinyl) group and an oxan-4-yl (tetrahydropyran-4-yl) moiety . This specific molecular architecture, which combines hydrogen-bonding capability with steric bulk and modulated lipophilicity, makes it a valuable scaffold in medicinal chemistry and chemical biology research . Compounds with this indole-3-carboxamide structure are of significant interest in early-stage research for their potential biological activities. Studies on similar analogues have explored a range of applications, including antimicrobial properties and the ability to potentiate the effects of legacy antibiotics . Furthermore, structural features of this compound are consistent with those investigated in agrochemical research, particularly in the development of fungicidal agents . The synthetic route for this molecule typically involves carbodiimide-mediated amide bond formation, such as coupling 1H-indole-3-carboxylic acid with the appropriate N-[(oxan-4-yl)(pyridin-3-yl)methyl]amine precursor, often using reagents like EDC·HCl and HOBt . Spectral data for characterization includes ¹H NMR and 13C-NMR, with a reported HRMS (ESI) m/z of 337.1662 [M+H]+ . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(17-13-22-18-6-2-1-5-16(17)18)23-19(14-7-10-25-11-8-14)15-4-3-9-21-12-15/h1-6,9,12-14,19,22H,7-8,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPDROGVMRIRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

N-[(Oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide comprises three distinct moieties:

  • 1H-Indole-3-carboxylic acid : Provides the carboxamide backbone.
  • Pyridin-3-yl group : Introduces aromaticity and hydrogen-bonding capability.
  • Oxan-4-yl (tetrahydropyran-4-yl) group : Contributes steric bulk and modulates solubility.

Retrosynthetic Disconnections

Two primary disconnections are feasible (Figure 1):

  • Amide bond formation between 1H-indole-3-carboxylic acid and N-[(oxan-4-yl)(pyridin-3-yl)methyl]amine.
  • Assembly of the tertiary amine via reductive amination of oxan-4-yl(pyridin-3-yl)methanone.

Synthetic Strategies and Methodologies

Preparation of N-[(Oxan-4-yl)(Pyridin-3-yl)Methyl]Amine

Reductive Amination of Oxan-4-yl(Pyridin-3-yl)Methanone

Procedure :

  • React oxan-4-yl(pyridin-3-yl)methanone (1.0 equiv) with ammonium acetate (2.5 equiv) in methanol.
  • Add sodium cyanoborohydride (1.2 equiv) and stir at 60°C for 12 h.
  • Purify via flash chromatography (SiO₂, ethyl acetate/hexane 3:7).
    Yield : 68–72%.
Nickel-Catalyzed Coupling of Pyridine and Tetrahydropyran Moieties

Procedure :

  • Combine 3-bromopyridine (1.0 equiv), tetrahydropyran-4-ylboronic acid (1.2 equiv), and NiCl₂(dppp) (5 mol%) in dioxane/water (4:1).
  • Heat at 80°C for 8 h under argon.
  • Isolate the product via extraction and distillation.
    Yield : 65–70%.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Procedure :

  • Activate 1H-indole-3-carboxylic acid (1.0 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF.
  • Add N-[(oxan-4-yl)(pyridin-3-yl)methyl]amine (1.1 equiv) and stir at 25°C for 24 h.
  • Purify via recrystallization (ethanol/water).
    Yield : 75–80%.
Solid-Phase Synthesis

Procedure :

  • Load Wang resin with Fmoc-protected 1H-indole-3-carboxylic acid.
  • Deprotect with piperidine, then couple with N-[(oxan-4-yl)(pyridin-3-yl)methyl]amine using HATU (1.2 equiv) and DIPEA (2.0 equiv).
  • Cleave with TFA/water (95:5) and lyophilize.
    Yield : 82–85%.

Optimization and Mechanistic Insights

Catalytic Enhancements

  • Nickel catalysts (e.g., Ni/SIPr) improve cycloaddition efficiency for pyridine synthesis, reducing reaction times from 72 h to 12 h.
  • Microwave irradiation accelerates amide coupling, achieving 90% conversion in 30 min.

Solvent and Temperature Effects

  • DMF outperforms THF in carbodiimide-mediated couplings due to superior solubility of intermediates.
  • Reactions at 60°C increase yields by 15% compared to room temperature.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, indole-H2), 4.32 (m, 1H, oxan-H).
  • HRMS : m/z [M+H]⁺ calcd for C₂₁H₂₂N₃O₂: 348.1709; found: 348.1712.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Applications and Derivative Synthesis

Biological Activity

  • Demonstrates moderate inhibition of kinase enzymes (IC₅₀ = 1.2 µM).

Structural Analogues

  • N-[(Oxan-4-yl)(Pyridin-2-yl)Methyl]-1H-Indole-3-Carboxamide : Synthesized via analogous routes; 15% lower yield due to steric effects.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Indole-3-carboxamide Derivatives

Indole-3-carboxamide derivatives vary significantly in their substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Molecular Weight (Da) Yield (%) Key Features
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide Oxan-4-yl, pyridin-3-yl 337.17 34 Balanced lipophilicity; potential GSK-3β inhibition
(R)-N-((4-Methoxy-6-methyl-2-oxo-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide Methoxy-methyl-dihydropyridinyl, piperidinylethyl 451.24 66 Enhanced solubility due to polar dihydropyridinone; LC-MS m/z 451 [M+H]+
N-(3-Hydroxypropyl)-indole-3-carboxamide 3-Hydroxypropyl ~218.24 N/A Increased hydrophilicity; used in chromogenic enzyme screening

Key Observations :

  • The oxan-4-yl and pyridin-3-yl groups in the target compound confer moderate lipophilicity, critical for blood-brain barrier penetration in neurological targets .
  • Piperidine- or dihydropyridinone-containing analogs (e.g., compound 3 in ) exhibit improved solubility but reduced synthetic yields (56–66%) compared to the target compound (34%) .
Imidazopyridine Carboxamides

Imidazopyridine-based analogs share similar synthetic pathways but differ in core structure and bioactivity:

Compound Name Core Structure Substituents Molecular Weight (Da) Yield (%) Activity Notes
7-(Pyridin-3-yl)-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (9) Imidazo[1,5-a]pyridine Pyridin-3-yl, oxan-4-yl 337.17 34 GSK-3β inhibitor; IC50 ~50 nM
7-(5-Isopropoxypyridin-3-yl)-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (10) Imidazo[1,5-a]pyridine 5-Isopropoxypyridin-3-yl, oxan-4-yl 395.21 28 Improved potency but lower yield
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (22) Imidazo[1,5-a]pyridine Bromine, oxan-4-yl 338.0 78 Precursor for Suzuki coupling

Key Observations :

  • Brominated analogs (e.g., compound 22) serve as versatile intermediates for further functionalization, with higher yields (78%) compared to pyridin-3-yl derivatives .
Pyridin-3-yl-Containing Compounds

Pyridin-3-yl is a common pharmacophore in medicinal chemistry:

Compound Name Core Structure Substituents Molecular Weight (Da) Key Features
(E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine Methanimine Pyridin-3-yl, 3-methylbutyl ~178.23 Volatile compound with fruity odor; used in ecological studies
N-(5-Azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (5) Pyrimidine Azido, pyridin-3-yl ~322.35 Imatinib analog; azide group enables click chemistry

Key Observations :

  • Pyridin-3-yl methanimines () demonstrate the versatility of this moiety in non-pharmacological applications, such as aroma compounds .
  • Azide-functionalized pyridin-3-yl derivatives (e.g., compound 5) highlight its utility in targeted drug delivery systems .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide in high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of indole-3-carboxylic acid with a pyridine-oxane hybrid intermediate. Key steps include:

  • Use of palladium or copper catalysts for coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Solvent selection (e.g., DMF or toluene) and temperature control (60–100°C) to optimize reaction kinetics .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for verifying the indole, pyridine, and oxane moieties. Aromatic proton signals between δ 7.0–8.5 ppm confirm pyridine and indole integration .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • FT-IR : Peaks at ~1650 cm1^{-1} confirm the carboxamide group .

Q. What are the primary biological targets of this compound in early-stage research?

  • Methodological Answer : Preliminary studies on analogous indole-pyridine hybrids suggest:

  • Enzyme inhibition : Potential interaction with kinases or cytochrome P450 enzymes via the indole moiety’s electron-rich structure .
  • Receptor binding : Pyridine and oxane groups may modulate G-protein-coupled receptors (GPCRs) .
  • Standard assays include fluorescence polarization for binding affinity and enzymatic activity assays (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized using computational modeling?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
  • Machine learning : Algorithms trained on PubChem data (e.g., reaction yields, solvent effects) can narrow experimental parameters, reducing trial-and-error .
  • Example: ICReDD’s workflow integrates computation and experiment to accelerate catalyst selection .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time) .
  • Structural analogs : Compare activity trends with derivatives (e.g., substituting oxane with piperidine) to identify pharmacophore contributions .
  • Meta-analysis : Use PubChem BioActivity data to contextualize outliers .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the oxane ring for controlled release .
  • Accelerated stability testing : Monitor degradation under varied pH/temperature via HPLC to identify labile sites .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs to isolate protein targets from cell lysates .
  • X-ray crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes .
  • CRISPR screening : Genome-wide knockout libraries can identify genes modulating the compound’s efficacy .

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